3-Chloropropanesulfonyl chloride

Catalog No.
S793517
CAS No.
1633-82-5
M.F
C3H6Cl2O2S
M. Wt
177.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloropropanesulfonyl chloride

CAS Number

1633-82-5

Product Name

3-Chloropropanesulfonyl chloride

IUPAC Name

3-chloropropane-1-sulfonyl chloride

Molecular Formula

C3H6Cl2O2S

Molecular Weight

177.05 g/mol

InChI

InChI=1S/C3H6Cl2O2S/c4-2-1-3-8(5,6)7/h1-3H2

InChI Key

GPKDGVXBXQTHRY-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)Cl)CCl

Synonyms

1-Chloro-3-propanesulfonyl Chloride; NSC 93777; γ-Chloropropanesulfonyl Chloride;

Canonical SMILES

C(CS(=O)(=O)Cl)CCl

3-Chloropropanesulfonyl chloride (CAS Number: 1633-82-5) is a synthetic organic compound. It is a colorless liquid at room temperature and serves as a key intermediate in the synthesis of various molecules relevant to scientific research [].


Molecular Structure Analysis

The molecule consists of a three-carbon (propyl) chain with a chlorine atom attached at one end. A sulfonyl group (SO2Cl) is bonded to the second carbon atom. The sulfonyl group itself contains a sulfur atom double-bonded to an oxygen atom and singly bonded to a chlorine atom [].

  • Chlorine atoms: The presence of two chlorine atoms makes the molecule susceptible to nucleophilic substitution reactions, a crucial aspect of its utility in organic synthesis.
  • Sulfonyl group: This electron-withdrawing group activates the adjacent carbon for further reactions.

Chemical Reactions Analysis

3-Chloropropanesulfonyl chloride is primarily valuable due to its reactivity in organic synthesis. Here are some notable reactions:

  • Nucleophilic substitution: The chlorine atom on the sulfonyl group can be replaced by various nucleophiles, allowing the introduction of diverse functional groups. For instance, reaction with amines yields N-protected sulfonamides, valuable intermediates in drug discovery.

ClCH2CH2CH2SO2Cl + 2 NH3 → ClCH2CH2CH2SO2NH2 + NH4Cl

  • Sulfene generation: Treatment with a base can generate a reactive sulfene intermediate (R-SO-). This intermediate can react with imines and glyoxylates in the presence of chiral catalysts to form chiral sultams and sultones [].

Physical And Chemical Properties Analysis

  • Molecular weight: 177.05 g/mol []
  • Physical state: Colorless liquid []
  • Boiling point: 70 °C at 0.5 mmHg (literature value) []
  • Density: 1.456 g/mL at 25 °C (literature value) []

3-Chloropropanesulfonyl chloride is a hazardous material. Here are some key safety concerns:

  • Skin and eye corrosive: Contact with the skin or eyes can cause severe burns and permanent damage.
  • Toxic fumes: Reacts with water to release hydrochloric acid fumes, which are irritating to the respiratory system.
  • Carcinogen potential: While no definitive data exists for 3-Chloropropanesulfonyl chloride, it's advisable to handle all alkylating agents with caution due to their potential carcinogenic properties [].

Synthesis of Chiral Ionic Liquids:

  • 3-Chloropropanesulfonyl chloride was employed as a starting material in the preparation of a novel pyrrolidine-based chiral imidazolium ionic liquid. These ionic liquids possess unique properties, such as tunable chirality and good thermal stability, making them valuable for applications in asymmetric catalysis and separation science. []

Sulfonation of Cross-linked Polyethylenimine for Mercury Removal:

  • Researchers have utilized 3-Chloropropanesulfonyl chloride for the sulfonation of cross-linked polyethylenimine (PEI) to create a selective mercury (Hg) absorbent. This modified PEI demonstrated efficient Hg removal from aqueous solutions, suggesting potential applications in environmental remediation. []

Generation of Chiral Sultams and Sultones:

  • 3-Chloropropanesulfonyl chloride plays a role in the generation and trapping of a reactive intermediate called a sulfene. This sulfene can then react with imines and glyoxylates in the presence of chinchona alkaloids to form chiral sultams and sultones. These chiral molecules are of interest in drug discovery due to their potential biological activities. [, ]

Additional Applications:

Beyond the mentioned examples, 3-Chloropropanesulfonyl chloride finds use in various other scientific research areas, including:

  • Synthesis of sulfonyl chlorides and sulfonamides []
  • Organic transformations involving the introduction of a sulfonyl group []

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (90.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1633-82-5

Wikipedia

3-Chloropropanesulfonyl chloride

Dates

Modify: 2023-08-15

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